methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety, a dihydroisoquinoline ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, which can be synthesized through the cyclization of 2-aminobenzenethiol with carboxylic acids or their derivatives . The dihydroisoquinoline ring can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with a β-phenylethylamine derivative under acidic conditions . The final step involves the coupling of the benzo[d]thiazole and dihydroisoquinoline intermediates, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-methylbenzothiazole and 6-chlorobenzothiazole share structural similarities and exhibit similar biological activities.
Isoquinoline derivatives: Compounds such as 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline are structurally related and have comparable chemical properties.
Uniqueness
Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of the benzo[d]thiazole and dihydroisoquinoline moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 7-(1,3-benzothiazole-6-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-19(24)22-7-6-12-2-4-15(8-14(12)10-22)21-18(23)13-3-5-16-17(9-13)26-11-20-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHTCIMUFZYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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